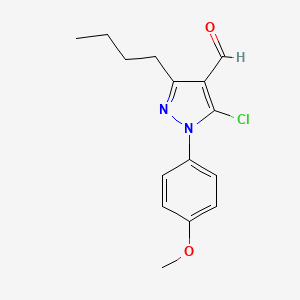

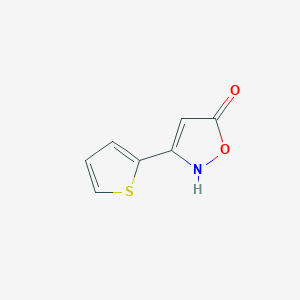

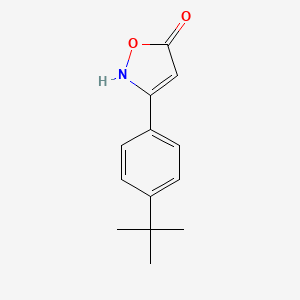

![molecular formula C10H6F3NO2 B6345952 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol CAS No. 1354930-06-5](/img/structure/B6345952.png)

3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol, also known as 3-TFPO, is an organic compound that has been found to possess a wide range of biological activities and applications in both scientific research and laboratory experiments. 3-TFPO is a member of the oxazole family of compounds and is composed of a trifluoromethyl group attached to a phenyl group and an oxazole ring. It is a colorless, crystalline solid that is soluble in organic solvents and is relatively stable at room temperature and pressure.

Scientific Research Applications

Synthesis of Calcimimetic Drugs

3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol: is a key intermediate in the synthesis of Cinacalcet HCl , a calcimimetic drug . This compound mimics the action of calcium on tissues and is used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and parathyroid carcinoma. The synthesis involves a Mizoroki–Heck cross-coupling reaction followed by hydrogenation, showcasing the compound’s utility in creating complex pharmaceuticals.

Organic Light-Emitting Diodes (OLEDs)

The trifluoromethylphenyl group within the structure of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol is beneficial in the development of blue organic light-emitting diodes (OLEDs) . The compound’s derivatives have been synthesized and characterized for their electroluminescence properties, indicating its potential as a host material for blue OLEDs, which are crucial for full-color displays and lighting applications.

Chemical Sensors

The electronic properties of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol make it suitable for use in chemical sensors . These sensors can detect specific chemical species within a mixture, which is vital for environmental monitoring, quality control in manufacturing, and medical diagnostics.

Photodynamic Therapy

Compounds with the trifluoromethylphenyl group are being investigated for their role in photodynamic therapy . This therapy is a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells, bacteria, or other pathogens when exposed to light of a specific wavelength.

Dyes and Pigments

The unique structure of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol contributes to its application in the synthesis of dyes and pigments . These dyes and pigments have various uses, including in the textile industry, ink manufacturing, and as colorants in the food and cosmetics industries.

Mechanism of Action

Target of Action

Similar compounds with an isoxazole moiety have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that isoxazole derivatives can interact with their targets and cause significant changes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.

Biochemical Pathways

It’s worth noting that isoxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with isoxazole derivatives , the effects could potentially be quite diverse.

properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(15)16-14-8/h1-5,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBUFOFGDQLFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

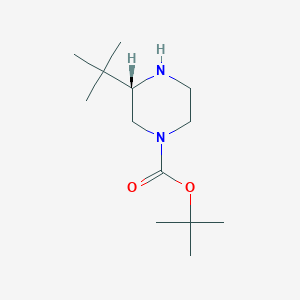

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

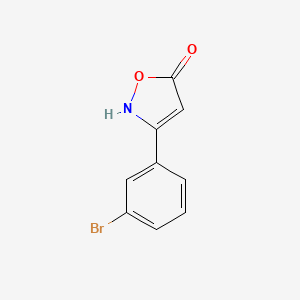

![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)

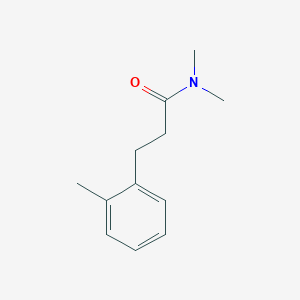

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)